

Comparative Analysis of Preclinical Data on CD73 Inhibitor OP-5244 and Alternatives

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Compound of Interest		
Compound Name:	OP-5244	
Cat. No.:	B15623013	Get Quote

A detailed examination of the preclinical findings for the novel CD73 inhibitor, **OP-5244**, reveals its potent anti-immunosuppressive activity. This guide provides a comparative overview of **OP-5244** against other investigational CD73 inhibitors, AB680 and SHR170008, based on publicly available research. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

In Vitro Potency and Cellular Activity

OP-5244 demonstrates high potency in inhibiting the enzymatic activity of CD73, a key enzyme in the immunosuppressive adenosinergic pathway.[1][2] Preclinical studies show that **OP-5244** effectively blocks the production of adenosine in human cancer cells and CD8+ T cells.[1] A direct comparison of the in vitro potency of **OP-5244** with AB680 and SHR170008 highlights the distinct profiles of these small molecule inhibitors.



Compound	Target	Assay	IC50 / Ki	Cell Line <i>l</i> System	Reference
OP-5244	Human CD73	Biochemical Assay	IC50: 0.25 nM	Recombinant Human CD73	INVALID- LINK
Human CD73	Cell-based Assay (ADO production)	EC50: 0.79 nM	H1568 NSCLC cells	INVALID- LINK	
Human CD73	Cell-based Assay (AMP hydrolysis)	EC50: 0.22 nM	Human CD8+ T cells	INVALID- LINK	
AB680	Human CD73	Biochemical Assay	Ki: 5 pM	Recombinant Human CD73	INVALID- LINK
Human CD73	Cell-based Assay	IC50: < 0.01 nM	Human CD8+ T-cells	[3]	
SHR170008	Human CD73	Biochemical Assay	IC50: 0.038 nM	Soluble Human CD73	INVALID- LINK
Human CD73	Cell-based Assay	IC50: 0.037 nM	A375 human melanoma cells	INVALID- LINK	
Murine CD73	Cell-based Assay	IC50: 0.13 nM	EMT6 mouse breast cancer cells	INVALID- LINK	

In Vivo Efficacy

In preclinical animal models, **OP-5244** has demonstrated the ability to reverse immunosuppression and inhibit tumor growth.[1] The following table summarizes key in vivo findings for **OP-5244** and its comparators.



Compound	Animal Model	Dosing Regimen	Key Findings	Reference
OP-5244	EMT-6 Murine Breast Cancer Model (BALB/c mice)	150 mg/kg, p.o., BID for 16 days	Increased CD8+ T cell infiltration and reversed immunosuppress ion.	INVALID-LINK
E.G7-OVA Murine T Cell Lymphoma Model (C57BL6 mice)	15 mg/kg/day, s.c. mini pump infusion	Exhibited anti- tumor effects as a single agent.	INVALID-LINK	
AB680	Preclinical mouse model of melanoma	Not specified	Inhibited CD73 in the tumor microenvironmen t and increased the antitumor activity of PD-1 blockade.	[4]
SHR170008	EMT6 mouse breast tumor model	1, 3, and 10 mg/kg, p.o., QD for 18 days	Showed dose-dependent anti-tumor efficacy and synergistic effects in combination with an anti-PD-1 antibody.	[2]

Experimental Protocols In Vitro CD73 Inhibition Assay (Biochemical)

Purpose: To determine the direct inhibitory activity of a compound on the enzymatic function of recombinant CD73.



Methodology (based on Du et al., 2020):

- Recombinant human CD73 enzyme is incubated with varying concentrations of the test compound.
- The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
- The amount of inorganic phosphate produced from the hydrolysis of AMP is quantified using a malachite green-based colorimetric assay.
- The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

In Vivo Tumor Growth Inhibition Study

Purpose: To evaluate the anti-tumor efficacy of a compound in a syngeneic mouse model.

Methodology (based on Du et al., 2020):

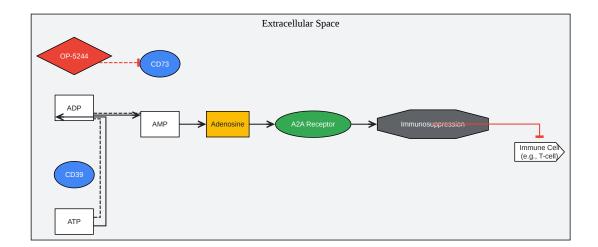
- Female BALB/c mice are inoculated subcutaneously with EMT-6 murine breast cancer cells.
- Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- The test compound (e.g., **OP-5244**) is administered orally (p.o.) or via another appropriate route at a specified dose and schedule.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.
- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.



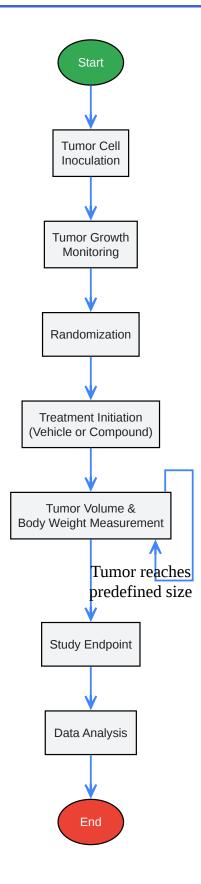
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating CD73 inhibitors.









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